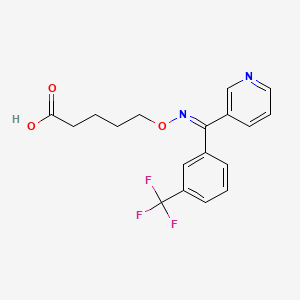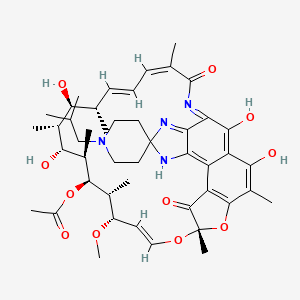
Nogalamycin
Übersicht
Beschreibung
Nogalamycin is an anthracycline antibiotic produced by the soil bacteria Streptomyces nogalater. It has antitumor properties but is also highly cardiotoxic . The less cardiotoxic semisynthetic analog menogaril was developed in the 1970s .
Synthesis Analysis
The biosynthetic pathway towards the aglycone core of this compound has been determined by a combination of bioinformatic analysis and cloning of individual components of the biosynthetic pathway . The biosynthetic route is similar to that of aklavinone (the aglycone core of most anthracyclines, including doxorubicin), the sole difference being that the first acyl group that is loaded into the PKS is an acetate rather than a propionate .Molecular Structure Analysis
This compound consists of three components: nogalamycinone (the aglycone core), nogalose, and nogalamine . Each component is built separately and then ligated together by two glycosyltransferases . The structure of this compound has been determined by X-ray diffraction analyses .Chemical Reactions Analysis
The unusual C5′′–C2 carbocyclization in the biosynthesis of this compound is catalyzed by the non-heme iron α-ketoglutarate (α-KG)–dependent SnoK . In the same metabolic pathway, the homologous SnoN catalyzes an epimerization step at the adjacent C4′′ carbon, most likely via a radical mechanism involving the Fe (IV) = O center .Physical And Chemical Properties Analysis
This compound has a chemical formula of C39H49NO16 and a molar mass of 787.80 g/mol .Wissenschaftliche Forschungsanwendungen
Antikrebsmittel
Nogalamycin wurde ursprünglich in den 1970er Jahren als Antikrebsmittel entwickelt . Es übt seinen Wirkmechanismus durch die Hemmung der Topoisomerase I aus . Es zeigte jedoch eine dosisbegrenzende Kardiotoxizität .
Antibiotikum
This compound ist ein Anthracyclin-Antibiotikum, das aus Streptomyces nogalater gewonnen wird . Es hat eine einzigartige tetracyclische Struktur, die aus einem 7-O-glykosidisch verknüpften L-Nogalose-Zucker und einem C2-C5“-verknüpften L-Nogalamine-Rest besteht, der einen Epoxyoxacin-Ring bildet .
Herstellung von this compound-Analoga
Das semisyntetische Analogon 7-O-Methylnogarol oder Menogaril wurde synthetisiert und zeigte eine leichte Verbesserung der Kardiotoxizität und der Antikrebswirksamkeit . Menogaril fehlt der 7-O-L-Nogalose-Anteil und fungiert wie die meisten Anthracycline als Topoisomerase-II-Inhibitor .
Metabolic Engineering zur Produktion von this compound
Metabolic Engineering wurde eingesetzt, um die this compound-Produktion in Streptomyces nogalater zu verbessern . Die Überexpression von Strukturgenen, die für die Synthese von TDP-Deoxysucker- und Polyketid-Vorläufersubstraten verantwortlich sind, hat gezeigt, dass der Kohlenstofffluss in Richtung this compound-Produktion erhöht wird .
Biosyntheseweg
Das snogI-Gen, das für eine Aminotransferase kodiert, die für die Bildung von Nogalamin verantwortlich ist, spielt eine wichtige Rolle bei der Biosynthese von this compound . Die Inaktivierung des snogI-Gens und die Einführung des dnrJ-Gens, das für eine Aminotransferase kodiert, die für die Bildung von Daunosamin verantwortlich ist, führten zur Unterbrechung der this compound-Produktion .
Kombinatorische Biosynthese
Die Untersuchung der this compound-Biosynthese und ihrer Modifikation durch kombinatorische Biosynthese liefert einen Referenzpunkt für die weitere Veranschaulichung der this compound-Biosynthese .
Wirkmechanismus
Target of Action
Nogalamycin is an anthracycline antibiotic produced by the soil bacteria Streptomyces nogalater . It primarily targets DNA, where it acts as a threading intercalator . This means that it inserts itself between the base pairs in the DNA helix, disrupting the normal functioning of the DNA molecule .
Mode of Action
This compound’s mode of action involves its interaction with DNA. As a threading intercalator, it inserts itself into the DNA helix, causing structural changes that interfere with the normal functioning of the DNA . This interaction disrupts the replication and transcription processes, thereby inhibiting the growth and proliferation of cells .
Biochemical Pathways
The biosynthesis of this compound involves the construction of an aglycone core by a type II polyketide synthase, to which one or more sugar residues are attached . The biosynthetic pathway towards the aglycone core of this compound has been determined by a combination of bioinformatic analysis and cloning of individual components of the biosynthetic pathway . The biosynthetic route is similar to that of aklavinone, the aglycone core of most anthracyclines, including doxorubicin .
Result of Action
The primary result of this compound’s action is the inhibition of cell growth and proliferation due to its disruption of DNA replication and transcription . It is also highly cardiotoxic .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (1R,10S,12S,13R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H49NO16/c1-14-32(49-7)39(4,52-10)33(50-8)36(53-14)54-19-13-37(2,48)24(34(47)51-9)15-11-16-21(27(43)20(15)19)28(44)22-18(41)12-17-30(23(22)26(16)42)55-35-29(45)25(40(5)6)31(46)38(17,3)56-35/h11-12,14,19,24-25,29,31-33,35-36,41,43,45-46,48H,13H2,1-10H3/t14-,19-,24-,25-,29-,31+,32-,33-,35+,36-,37-,38+,39+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTDRFCXGRULNK-JYOBTZKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C=C6C(=C5C4=O)OC7C(C(C(C6(O7)C)O)N(C)C)O)O)C(=O)OC)(C)O)OC)(C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@]([C@H]([C@@H](O1)O[C@H]2C[C@]([C@@H](C3=CC4=C(C(=C23)O)C(=O)C5=C(C=C6C(=C5C4=O)O[C@H]7[C@H]([C@@H]([C@H]([C@@]6(O7)C)O)N(C)C)O)O)C(=O)OC)(C)O)OC)(C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H49NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930779 | |
| Record name | Nogalamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
787.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1404-15-5 | |
| Record name | Nogalamycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1404-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nogalamycin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nogalamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nogalamycin from Streptomyces Nogalater | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Nogalamycin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L059DCD6IP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Nogalamycin primarily targets DNA, specifically showing preference for intercalating at 5'-TpG and 5'-CpG sites. [, , , , ] It exhibits a unique "threading" mechanism where it passes through the DNA helix and interacts with both the major and minor grooves simultaneously. [, ]
A: this compound binding to DNA primarily inhibits RNA synthesis. [, , , , , ] This inhibition is attributed to its intercalation between DNA base pairs, disrupting the DNA template required for RNA polymerase activity. [, ] At higher concentrations, this compound can also inhibit DNA synthesis. [, ]
A: Yes, this compound exhibits sequence selectivity. While it prefers 5'-TpG and 5'-CpG sites, the surrounding sequence context influences its binding affinity. [, ] It displays a preference for GC sequences embedded within AT-rich regions. [, ]
A: this compound has been shown to poison topoisomerase I but not topoisomerase II. [] This poisoning is thought to be influenced by the nogalose sugar moiety of this compound binding to the minor groove of DNA. [] In contrast, its analog, menogaril, lacking the nogalose sugar, poisons topoisomerase II but not topoisomerase I. []
ANone: The molecular formula of this compound is C40H49NO16 and its molecular weight is 787.81 g/mol.
A: Nuclear magnetic resonance (NMR) spectroscopy, including 2D-NMR techniques like COSY and NOESY, are widely used to determine the three-dimensional structure of this compound-DNA complexes in solution. [, , , ] Additionally, Fourier-transform infrared (FTIR) spectroscopy can provide insights into the drug-DNA interactions at the molecular level, such as identifying perturbations in base pairing upon this compound binding. [] Electrospray ionization mass spectrometry (ESI-MS) is another valuable technique for studying the binding stoichiometry of this compound to DNA. [, ] Circular dichroism (CD) spectroscopy provides information about the conformational changes in DNA upon this compound binding. [, ]
A: NMR studies have shown that lowering the pH can destabilize the terminal GC base pair in a this compound-DNA complex. [] This suggests that the stability of the complex can be influenced by environmental pH.
A: this compound itself is not known to have catalytic activity. It primarily acts as a DNA-binding agent that disrupts DNA-dependent processes like RNA synthesis. [, , , , , ]
A: Molecular dynamics (MD) simulations, often incorporating explicit solvation models, have been used to complement NMR data in characterizing the structure and dynamics of this compound-DNA complexes. [] These simulations provide valuable insights into the dynamic behavior of the complex in solution, including fluctuations in DNA structure and the role of water molecules in mediating drug-DNA interactions. []
A:
- Removal of the nogalose sugar: This modification significantly impacts both DNA binding affinity and cytotoxicity. []
- Modifications at the C7 position: Alterations at the C7 oxygen, such as alkylation, can significantly affect DNA binding specificity and antileukemic activity. [, ] - Conversion to 7-deoxyanthracyclinones: These derivatives, formed through enzymatic reduction, retain the ability to augment the rate of oxygen reduction by NADPH catalyzed by ferredoxin reductase. []
- Modifications to the amino sugar: Studies on the biosynthesis of this compound revealed the importance of late-stage modifications to the amino sugar, such as 2''-hydroxylation, for biological activity. []
ANone: This research set does not delve into the specifics of this compound formulation strategies.
ANone: This research set does not address SHE regulations specifically.
A: Several studies have investigated the cytotoxicity of this compound and its analogs using various cell lines, including: - KB cells (human epidermoid carcinoma) [, ] - L1210 leukemia cells (murine) [, , ] - B16 melanoma cells (murine) [] - Chinese hamster ovary (CHO) cells []
A: Yes, studies have shown that this compound successfully induced regression of chemically induced fibrosarcoma tumors and tumors of spontaneous origin in rats. [] Furthermore, simultaneous transplantation of these tumor cells and this compound administration inhibited primary tumor growth in rats, indicating potential for both therapeutic and preventative applications. []
A: While some this compound analogs exhibited greater potency against P388 leukemia, L1210 leukemia, and/or B16 melanoma compared to this compound, [] details regarding specific in vivo efficacy studies for these analogs are not provided in this research set.
ANone: This research set does not provide specific information regarding resistance mechanisms to this compound.
A: Although this compound displays potent antitumor activity, dose-limiting cardiotoxicity has been a significant concern, hindering its clinical application. [] This cardiotoxicity is a common drawback among many anthracyclines, including the clinically used daunorubicin. []
ANone: This research set does not delve into drug delivery strategies for this compound.
ANone: This research set does not provide information regarding biomarkers for this compound treatment.
ANone: Please refer to the answer provided for question 2 regarding spectroscopic techniques.
ANone: This research set does not contain information about the environmental impact of this compound.
ANone: This research set does not provide details on the dissolution and solubility properties of this compound.
ANone: This research set focuses on the application of analytical techniques for characterizing this compound and its interactions with DNA, but it doesn't delve into the details of method validation.
ANone: This research set does not cover aspects related to quality control and assurance for this compound.
ANone: This research set does not provide information regarding the immunogenicity of this compound.
ANone: This research set does not discuss any interactions between this compound and drug transporters.
ANone: This research set does not include information on the interaction of this compound with drug-metabolizing enzymes.
ANone: This research set does not provide a comparative analysis of this compound with alternative compounds.
ANone: This research set does not cover the recycling and waste management of this compound.
ANone: This research set does not discuss specific research infrastructure or resources related to this compound.
A: The study of this compound exemplifies the power of interdisciplinary research, combining techniques from organic chemistry, molecular biology, biophysics, and computational chemistry to elucidate its mechanism of action and explore its potential as an anticancer agent. [, , , , , , , ] The knowledge gained from these studies contributes to a deeper understanding of DNA-drug interactions, which is crucial for the development of more effective and less toxic anticancer therapies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





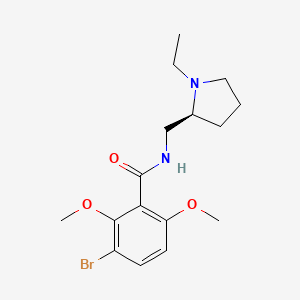
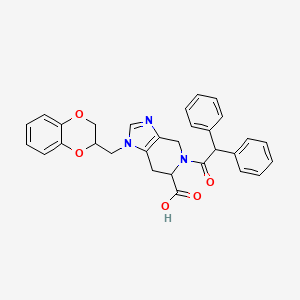
![4-[(2,5-Dihydroxyphenyl)methylamino]benzamide](/img/structure/B1679307.png)
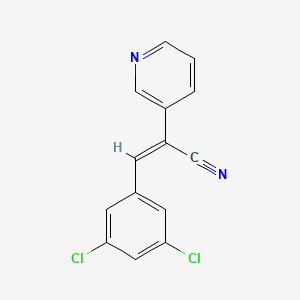
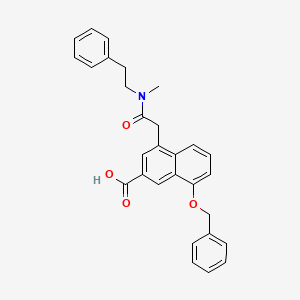
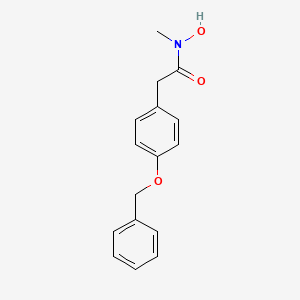

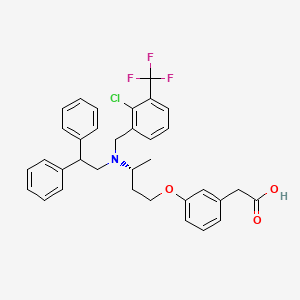
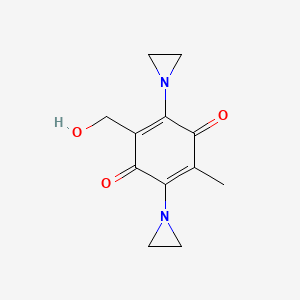
![4-(4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}pyridinium-1-yl)butane-1-sulfonate](/img/structure/B1679323.png)
